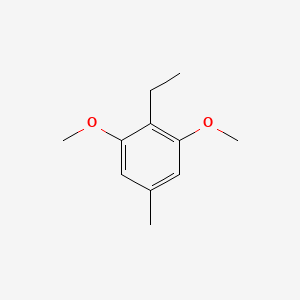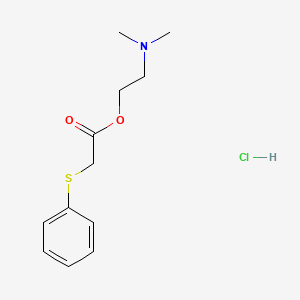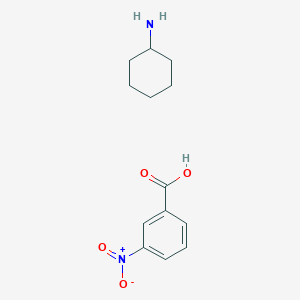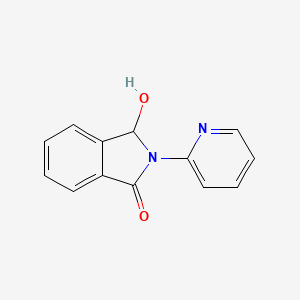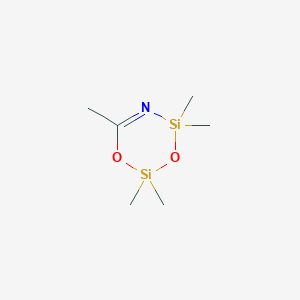
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline is a unique organosilicon compound characterized by its distinctive structure, which includes multiple methyl groups and a dioxazadisiline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline typically involves the reaction of silanes with appropriate nitrogen-containing ligands under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the dioxazadisiline ring. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the silicon atom.
Substitution: This reaction can replace one or more of the methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline exerts its effects involves interactions with various molecular targets. The presence of multiple methyl groups and the dioxazadisiline ring can influence its reactivity and binding affinity to different substrates. Pathways involved may include the formation of stable complexes with metal ions or the activation of specific enzymes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer for polymer synthesis and has a similar structural motif with multiple methyl groups.
Heptane, 2,2,4,6,6-pentamethyl-: This compound shares the pentamethyl structure but lacks the dioxazadisiline ring.
Uniqueness
The uniqueness of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline lies in its dioxazadisiline ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for specialized applications in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
39720-57-5 |
|---|---|
Molekularformel |
C6H15NO2Si2 |
Molekulargewicht |
189.36 g/mol |
IUPAC-Name |
2,2,4,4,6-pentamethyl-1,3,5,2,4-dioxazadisiline |
InChI |
InChI=1S/C6H15NO2Si2/c1-6-7-10(2,3)9-11(4,5)8-6/h1-5H3 |
InChI-Schlüssel |
GPCRRFCVAQYZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=N[Si](O[Si](O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


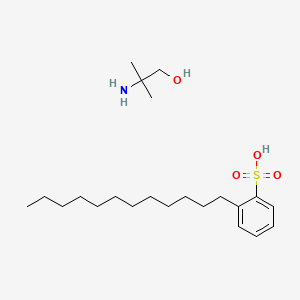

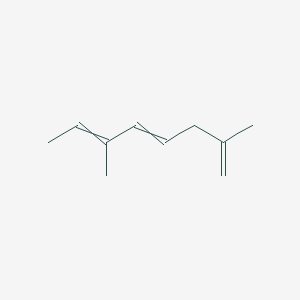
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
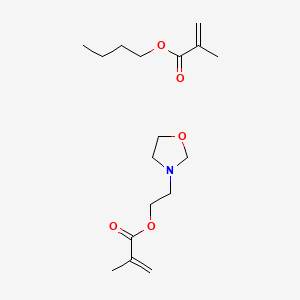


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
